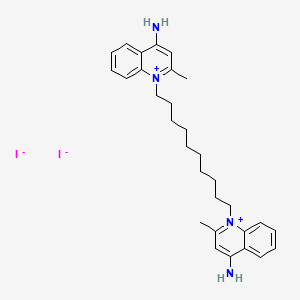

Dequalinium iodide

Description

Overview of Dequalinium (B1207927) as a Quaternary Ammonium (B1175870) Compound in Biomedical Research

Dequalinium is a bis-quaternary ammonium salt, structurally defined by two quinaldinium rings linked by a 10-carbon aliphatic chain. nih.gov This structure gives it an amphipathic and cationic nature, meaning it has both hydrophobic and hydrophilic properties, as well as a permanent positive charge. nih.govdrugbank.com These characteristics are central to its function as a quaternary ammonium compound and are key to its interactions with biological systems. patsnap.com

In the realm of biomedical research, dequalinium has garnered attention for its diverse biological activities. drugbank.com Its lipophilic (fat-loving) and cationic (positively charged) nature allows it to interact with and disrupt the negatively charged cell membranes of microbes. patsnap.compatsnap.com This fundamental mechanism underpins its broad-spectrum antimicrobial properties. patsnap.com Furthermore, its flexible structure has made it a candidate for the development of drug and gene delivery systems. drugbank.com

Historical Perspective of Dequalinium's Diverse Biological Activities

First introduced in the 1950s, dequalinium was initially utilized as an antiseptic and disinfectant for treating local infections. drugbank.comdrugbank.com Its early applications included over-the-counter products for oral and throat infections. drugbank.com Clinical reports from the mid-1950s highlighted its effectiveness as a local antibacterial agent. gorm.com.tr

Over the decades, research has unveiled a wider array of biological effects beyond its initial antiseptic use. Studies have demonstrated its efficacy against a broad range of pathogens, including bacteria, fungi, and protozoa. patsnap.comdrugbank.com For instance, it has been shown to be effective against Candida albicans and Pityrosporum ovale, fungi associated with certain infections. dss.go.th Its activity against various bacteria and its use in treating conditions like trichomoniasis were also explored. dss.go.th This historical progression illustrates a growing recognition of dequalinium's multifaceted biological potential.

Contemporary Research Significance and Unexplored Potentials of Dequalinium

Contemporary research continues to explore the diverse applications of dequalinium, with a significant focus on its potential as an anticancer agent. nih.govresearchgate.net Studies have shown that dequalinium can selectively accumulate in the mitochondria of carcinoma cells, leading to anticarcinoma activity. pnas.org This selective targeting is a promising avenue for cancer therapy. pnas.orgresearchgate.net Research has also indicated that dequalinium can inhibit the growth of malignant tumors, including glioblastoma, both in laboratory cell cultures and in animal models. researchgate.net

Beyond oncology, recent studies have investigated dequalinium's potential in treating other conditions. For example, it has been identified as a potential non-antibiotic drug for ocular bacterial infections. nih.gov Its anti-inflammatory properties and ability to work synergistically with antibiotics like vancomycin (B549263) are areas of active investigation. nih.gov Furthermore, dequalinium has been noted for its neuroprotective properties, although this is an area that requires more in-depth research. drugbank.com

Unexplored potentials of dequalinium include its further development as a mitochondrial-targeting agent for delivering other chemotherapeutic drugs directly to cancer cells. researchgate.net Its role in modulating the immune response, such as its effect on macrophage motility, also presents a novel area for future research. drugbank.com The unique structural and biological properties of dequalinium suggest that its full therapeutic potential is yet to be completely realized.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4.2HI/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXPITUAZUILEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40I2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6707-58-0 (Parent) | |

| Record name | Dequalinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

710.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2019-42-3 | |

| Record name | Dequalinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Action

Antimicrobial Mechanisms of Dequalinium (B1207927)

Dequalinium's antimicrobial activity is not attributed to a single mode of action but rather to a cascade of disruptive events that compromise the viability of microorganisms. drugbank.comnih.gov The primary mechanisms include the disruption of the bacterial cell's physical integrity and the interference with its critical metabolic pathways.

Disruption of Bacterial Cell Permeability and Membrane Integrity

A principal mechanism of dequalinium is its ability to compromise the bacterial cell membrane. drugbank.comnih.govnih.gov As a cationic molecule, dequalinium is electrostatically attracted to the negatively charged components of the bacterial cell surface. nih.gov It adsorbs onto the surface and diffuses through the cell wall. drugbank.comnih.govnih.gov

Upon reaching the cytoplasmic membrane, dequalinium binds to phospholipids (B1166683) and proteins within the membrane. nih.govsmolecule.com This interaction disrupts the membrane's structural integrity, leading to an increase in cell permeability. drugbank.comnih.govnih.gov The compromised membrane loses its ability to function as a selective barrier, resulting in the leakage of essential intracellular components and a loss of enzymatic activity. nih.govspringermedizin.de At sufficient concentrations, this can lead to cell lysis due to osmotic imbalance. drugbank.comnih.gov Studies have shown that the bactericidal and fungicidal effects of dequalinium can manifest within 30 to 60 minutes. drugbank.com

Interference with Bacterial Cellular Metabolism

Dequalinium further exerts its antimicrobial action by profoundly interfering with the core metabolic processes of bacteria, leading to a rapid depletion of cellular energy. drugbank.comnih.gov

Once inside the bacterial cell, dequalinium denatures essential proteins, including enzymes involved in the respiratory chain and glycolysis. drugbank.comnih.gov The loss of the three-dimensional structure of these proteins renders them non-functional, a process known as denaturation. uomustansiriyah.edu.iq This inactivation of key metabolic enzymes disrupts the central energy-producing pathways of the bacterium. nih.gov However, it is noted that protein denaturation and the inhibition of metabolic reactions are more pronounced at concentrations that may be above those used in clinical applications. nih.govspringermedizin.de

| Enzyme Target | Organism Studied | Observed Effect | Reference |

| F1-ATPase | Bovine heart mitochondria | Inhibition (I0.5 ≈ 12 µM) | nih.gov |

| F1-ATPase | Bacillus PS3 | Reversible inhibition | acs.org |

By denaturing glycolytic enzymes and inhibiting ATP synthesis, dequalinium effectively blocks glucose metabolism. drugbank.comnih.gov This halt in the breakdown of glucose, a primary substrate for energy production, coupled with the direct inhibition of ATP synthesis, leads to a profound and ultimately lethal energy depletion for the bacterium. drugbank.comnih.gov The compound's accumulation in mitochondria has led to it being described as a mitochondrial poison. drugbank.comnih.gov

Impact on Ribosomal Protein Synthesis

Dequalinium also interferes with the synthesis of new proteins at the ribosomal level. drugbank.comnih.govnih.gov Ribosomes, the cellular machinery responsible for protein synthesis, are complex structures composed of ribosomal RNA (rRNA) and ribosomal proteins. oncotarget.comnih.gov By disrupting ribosomal function, dequalinium prevents the translation of messenger RNA (mRNA) into proteins. drugbank.comnih.govnih.gov This cessation of protein synthesis halts cellular growth, repair, and replication, contributing to the bactericidal effect. The precise interactions with ribosomal components are part of its multi-targeted approach to overwhelming the bacterial cell's survival mechanisms. drugbank.comnih.gov

Nucleic Acid Interactions and Precipitation

Dequalinium iodide can interact with and precipitate nucleic acids, a mechanism that contributes to its antimicrobial effects. drugbank.comnih.gov This interaction disrupts the normal functions of DNA and RNA, which are vital for microbial survival and replication.

One of the notable interactions of dequalinium with nucleic acids is DNA intercalation. drugbank.comresearchgate.net The planar quinoline (B57606) rings of the dequalinium molecule can insert themselves between the base pairs of the DNA double helix. drugbank.com This intercalation deforms the DNA structure, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. researchgate.net While this mechanism has been identified, some research suggests that modifying the structure of dequalinium, such as by increasing the bulkiness of its headgroup, can reduce its DNA intercalation potential. asm.org

Osmotic Imbalance and Bacterial Cell Lysis

This compound can cause osmotic imbalance in bacterial cells, which, depending on the concentration, can lead to cell lysis. drugbank.comgorm.com.tr As a quaternary ammonium (B1175870) compound, dequalinium is surface-active and adsorbs to the bacterial cell surface. gorm.com.trnih.gov It then diffuses through the cell wall and interacts with the cytoplasmic membrane, increasing its permeability. gorm.com.trnih.govresearchgate.net This disruption of the cell membrane's integrity leads to a loss of control over the passage of ions and water, resulting in an osmotic imbalance that can cause the cell to swell and rupture. drugbank.comgorm.com.tr

Multitargeted Actions Against Microbial Pathogens

This compound exhibits broad-spectrum antimicrobial activity through a variety of mechanisms, making it effective against a wide range of pathogens, including gram-positive and gram-negative bacteria, yeasts, and protozoa. drugbank.comspringermedizin.de This multi-targeted approach reduces the likelihood of microbial resistance. gorm.com.trresearchgate.net

Key antimicrobial actions of dequalinium include:

Disruption of Cell Permeability: Dequalinium increases the permeability of the microbial cell membrane, leading to the loss of essential cellular components and enzymatic activity. nih.govresearchgate.netspringermedizin.de

Enzyme Inhibition: It can denature proteins and inhibit enzymes involved in crucial metabolic pathways like glycolysis and the respiratory chain. drugbank.comgorm.com.tr

Inhibition of ATP Synthesis: Dequalinium inhibits bacterial F1-ATPase, which disrupts mitochondrial ATP synthesis and depletes the cell's energy source. drugbank.comnih.gov

Inhibition of Protein Synthesis: The compound can interfere with ribosomal protein synthesis. drugbank.comnih.gov

Table 1: Summary of Dequalinium's Antimicrobial Actions

| Mechanism | Target | Consequence | References |

|---|---|---|---|

| DNA Intercalation | DNA | Disruption of replication and transcription | drugbank.comresearchgate.netasm.org |

| Osmotic Imbalance | Cell Membrane | Increased permeability, cell lysis | drugbank.comgorm.com.trnih.govresearchgate.net |

| Enzyme Inhibition | Metabolic Enzymes | Disruption of glycolysis and respiration | drugbank.comgorm.com.tr |

| ATP Synthesis Inhibition | F1-ATPase | Depletion of cellular energy | drugbank.comnih.gov |

| Protein Synthesis Inhibition | Ribosomes | Halts production of essential proteins | drugbank.comnih.gov |

Anticancer Mechanisms of Dequalinium

Beyond its antimicrobial properties, dequalinium has demonstrated anticancer activity, which is largely attributed to its effects on mitochondria and the induction of oxidative stress. researchgate.netresearchgate.net

Selective Accumulation in Mitochondria of Carcinoma Cells

A key feature of dequalinium's anticancer mechanism is its selective accumulation in the mitochondria of carcinoma cells. researchgate.netmdpi.comscispace.com This selectivity is driven by the higher mitochondrial membrane potential in carcinoma cells compared to normal epithelial cells. researchgate.netmdpi.com As a delocalized lipophilic cation, dequalinium is drawn to and concentrated within the negatively charged environment of the mitochondria. researchgate.netmdpi.com This preferential accumulation leads to mitochondrial toxicity specifically in cancer cells, providing a basis for selective tumor cell killing. researchgate.net

Induction of Oxidative Stress and Redox Imbalance

Once accumulated in the mitochondria, dequalinium induces significant oxidative stress and disrupts the cellular redox balance. researchgate.netdntb.gov.ua This is achieved by:

Decreasing Glutathione (B108866) (GSH) Levels: Dequalinium can lead to a reduction in the levels of glutathione, a major intracellular antioxidant. researchgate.net

Increasing Reactive Oxygen Species (ROS) Levels: The compound promotes an increase in the production of reactive oxygen species within the mitochondria. researchgate.net

This shift towards an oxidative state, characterized by low GSH and high ROS, creates a redox imbalance that can damage cellular components and trigger apoptosis (programmed cell death) in cancer cells. researchgate.netresearchgate.netmdpi.com The disruption of the redox balance is a critical component of dequalinium's cytotoxic effect on malignant cells. dntb.gov.ua

Table 2: Anticancer Mechanisms of Dequalinium

| Mechanism | Cellular Location | Effect | References |

|---|---|---|---|

| Selective Accumulation | Mitochondria of Carcinoma Cells | High intracellular concentration in cancer cells | researchgate.netresearchgate.netmdpi.comscispace.com |

| Induction of Oxidative Stress | Mitochondria | Depletion of glutathione (GSH), increase in reactive oxygen species (ROS) | researchgate.netdntb.gov.ua |

| Redox Imbalance | Whole Cell | Disruption of cellular redox homeostasis, leading to apoptosis | researchgate.netdntb.gov.uaresearchgate.netmdpi.com |

Reactive Oxygen Species (ROS) Generation

Dequalinium is known to induce the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. nih.govsemanticscholar.org The generation of ROS is a key part of its cytotoxic mechanism. nih.govresearchgate.net Studies have demonstrated that dequalinium treatment leads to an increase in free radical production and superoxide (B77818) anion overproduction. nih.govnih.gov This disruption of the cellular redox balance is a critical early event in its mechanism of action. semanticscholar.orgdrugbank.com The interference with the mitochondrial respiratory chain by compounds like dequalinium can promote the leakage of electrons, thereby increasing ROS production and leading to mitochondrial damage. nih.gov The generation of ROS can lead to oxidative stress, which in turn can trigger apoptosis. researchgate.net In some biological systems, the formation of superoxide (O₂•−) is an initial step in ROS production, which can then lead to other ROS species like hydrogen peroxide (H₂O₂). plos.org The herbicide diquat (B7796111), for instance, is known to induce ROS generation, which mediates its toxic effects. nih.gov

Depletion of Glutathione (GSH) Levels

A consequence of increased ROS production is the depletion of cellular antioxidants, most notably glutathione (GSH). Dequalinium has been shown to disrupt cellular energy production, leading to oxidative stress by reducing glutathione levels. semanticscholar.org GSH is a crucial tripeptide antioxidant that protects cells against oxidative damage and is essential for maintaining redox homeostasis. frontiersin.org During bacterial infections, for example, GSH depletion can induce oxidative stress in host cells. frontiersin.org The depletion of intracellular GSH can make cells more susceptible to the toxic effects of drugs and radiation. mdpi.com Research on the herbicide diquat has also shown that it significantly decreases total glutathione levels in liver slices. nih.gov This depletion of the primary cellular antioxidant leaves cells vulnerable to the damaging effects of the accumulating ROS, further contributing to cellular demise.

Mitochondrial Dysfunction and Apoptosis Induction

Dequalinium is recognized as a mitochondrial poison due to its tendency to accumulate within these organelles. drugbank.comnih.gov This accumulation is a key factor in its anticancer activity, as it selectively targets the mitochondria of carcinoma cells. researchgate.netpnas.org The resulting mitochondrial damage is an early and critical event in its cytotoxic action. semanticscholar.org This damage encompasses a range of effects, including the disruption of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, the induction of apoptosis, or programmed cell death. nih.govresearchgate.netnih.govnih.gov

Loss of Mitochondrial Membrane Potential

A primary consequence of dequalinium's interaction with mitochondria is the disruption and loss of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.govmdpi.com This depolarization of the mitochondrial membrane is a very early event, observed within the first 30 minutes of treatment in some studies. nih.gov The loss of membrane potential is a critical step that often precedes the release of pro-apoptotic factors. researchgate.net Studies using the cationic dye JC-1, which aggregates in healthy mitochondria (emitting red fluorescence) and remains as monomers in the cytoplasm of unhealthy cells with low mitochondrial potential (emitting green fluorescence), have confirmed that dequalinium causes a decrease in mitochondrial membrane potential. mdpi.com This event is directly linked to the induction of cell death. nih.govmdpi.com

Activation of Caspases (e.g., Caspase-3)

The induction of apoptosis by dequalinium proceeds through the activation of a cascade of enzymes known as caspases. Following mitochondrial damage, a typical intrinsic apoptotic pathway is triggered, involving the activation of initiator caspase-9 and subsequently, the executioner caspase, Caspase-3. nih.gov The activation of Caspase-3 is a hallmark of apoptosis and is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. researchgate.netbio-rad-antibodies.comnih.gov Research has confirmed that dequalinium-induced apoptosis involves the activation of Caspase-3. researchgate.netnih.gov Functional liposomes containing dequalinium have also been shown to activate apoptotic enzymes including caspase 8, 9, and 3. tandfonline.com Measuring the activity of executioner caspases like Caspase-3/7 has become a common method for detecting apoptosis. nih.gov

Release of Proapoptotic Factors (e.g., Cytochrome c)

The loss of mitochondrial membrane integrity facilitates the release of pro-apoptotic factors from the intermembrane space into the cytosol. nih.gov A key factor released in this process is Cytochrome c. nih.gov Once in the cytosol, Cytochrome c binds to the Apoptotic protease activating factor-1 (Apaf-1), which leads to the formation of the apoptosome and the activation of caspase-9, initiating the caspase cascade. nih.govsigmaaldrich.com The release of Cytochrome c is considered a critical, irreversible step in the commitment of a cell to apoptosis. sigmaaldrich.comresearchgate.net Studies have explicitly shown that dequalinium treatment induces the release of Cytochrome c into the cytoplasm, which precedes caspase activation and apoptosis. nih.gov Recent research also highlights the role of mitochondrial inner membrane remodeling in facilitating the release of Cytochrome c. biorxiv.org

Modulation of Cellular Signaling Pathways

Dequalinium also exerts its effects by modulating key cellular signaling pathways that are often dysregulated in cancer cells. It has been shown to downregulate the Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, both of which are crucial for cell proliferation and survival. drugbank.com The inhibition of these pathways enhances dequalinium's ability to induce apoptosis in human leukemia cells. semanticscholar.orgdrugbank.com Furthermore, dequalinium-induced apoptosis can occur via the mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net The compound has also been noted to target and inhibit certain kinases and modulate Ca²⁺-activated K⁺ channels. researchgate.netacs.org For instance, cetrimonium (B1202521) bromide, another quaternary ammonium compound, has been shown to modulate TGF-β signaling pathways. iiarjournals.org Natural compounds often exhibit anticancer effects by affecting numerous signaling pathways, including NF-κB, MAPK, Wnt, and p53, to induce apoptosis. frontiersin.org

Data Tables

Table 1: Effects of Dequalinium on Cellular Mechanisms

| Mechanism | Observation | Cell Line(s) | Reference |

|---|---|---|---|

| ROS Generation | Increased free radical production | Cerebellar granule neurons | nih.gov |

| Superoxide anion overproduction | NB4 cells | nih.gov | |

| Induction of apoptosis via ROS production | Various cancer cells | researchgate.net | |

| Mitochondrial Potential | Decreased mitochondrial membrane potential | Cerebellar granule neurons, HeLa, NB4, K562 | nih.govnih.govmdpi.com |

| Early mitochondrial membrane depolarization | NB4, K562 cells | nih.gov | |

| Apoptosis Induction | Activation of Caspase-3 | Various cancer cells, NB4 cells | researchgate.netnih.gov |

| Activation of Caspase-9/Caspase-3 pathway | NB4 cells | nih.gov | |

| Release of Cytochrome c to cytoplasm | NB4 cells | nih.gov | |

| Signaling Pathways | Downregulation of Raf/MEK/ERK1/2 & PI3K/Akt | Human leukemia cells (K562, NB4) | drugbank.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Role/Context |

|---|---|---|

| This compound | Dequalinium, DQA | Primary subject of the article |

| Glutathione | GSH | Cellular antioxidant |

| Cytochrome c | - | Pro-apoptotic factor |

| Caspase-3 | - | Executioner caspase in apoptosis |

| Caspase-9 | - | Initiator caspase in apoptosis |

| Hydrogen peroxide | H₂O₂ | A type of reactive oxygen species |

| Superoxide | O₂•− | A type of reactive oxygen species |

| Diquat | DQ | Herbicide used for mechanistic comparison |

| JC-1 | 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide | Dye used to measure mitochondrial membrane potential |

| Cetrimonium bromide | CTAB | Quaternary ammonium compound used for comparison |

Downregulation of Raf/MEK/ERK1/2 Pathway

Dequalinium demonstrates downregulatory activity on the Raf/MEK/ERK1/2 signaling pathway in human leukemia cells. nih.gov This pathway is a critical cascade that transmits signals from the cell surface to the nucleus, ultimately regulating gene expression involved in cell proliferation, differentiation, and survival. sinobiological.commdpi.comassaygenie.com The core components of this pathway are Raf, MEK, and ERK (also known as MAPK). sinobiological.comassaygenie.com Extracellular signals activate Raf, which in turn phosphorylates and activates MEK. sinobiological.comassaygenie.com MEK then phosphorylates and activates ERK1/2. sinobiological.com Activated ERK1/2 can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that promote cell growth and prevent apoptosis. sinobiological.com

In the context of cancer, mutations in components of the Raf/MEK/ERK pathway can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. sinobiological.com Research has indicated that dequalinium's inhibitory effect on this pathway contributes to its ability to induce apoptosis in cancer cells. nih.gov Studies in K562 human leukemic cells have shown that dequalinium's downregulatory action on ERK1/2 activity supports the idea of an interaction between the Raf/MEK/ERK1/2 and PI3K/Akt pathways. nih.gov Furthermore, inhibiting the Raf/MEK/ERK pathway with specific inhibitors has been shown to enhance the pro-apoptotic effects of dequalinium, highlighting the pathway's role in cancer cell survival. nih.gov

Downregulation of PI3K/Akt Pathway

In addition to the Raf/MEK/ERK1/2 pathway, dequalinium also downregulates the PI3K/Akt signaling pathway in human leukemia cells. nih.govdrugbank.com The PI3K/Akt pathway is another critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comfrontiersin.org Upon activation by various upstream signals, PI3K (phosphatidylinositol 3-kinase) phosphorylates lipids in the cell membrane, creating docking sites for proteins like Akt (also known as protein kinase B). mdpi.com This leads to the activation of Akt, which then phosphorylates a multitude of downstream targets, ultimately promoting cell survival and inhibiting apoptosis. mdpi.comfrontiersin.org

Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, contributing to tumor development and progression. frontiersin.org Evidence suggests that dequalinium's ability to downregulate the activity of the PI3K/Akt pathway is a key component of its anticancer mechanism. nih.govdrugbank.com This inhibition contributes to the induction of apoptosis in leukemic cells. drugbank.com The interplay between the PI3K/Akt and Raf/MEK/ERK1/2 pathways is significant, and dequalinium's simultaneous downregulation of both pathways likely creates a more potent anti-cancer effect. nih.gov

Involvement of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades, including the Raf/MEK/ERK pathway, that are central to the regulation of cellular processes like proliferation, differentiation, stress response, and apoptosis. assaygenie.comresearchgate.net These pathways are typically organized in a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). assaygenie.com Dequalinium has been shown to influence MAPK signaling pathways as part of its anticancer activity. researchgate.net

Ion Channel Modulation in Cancer Cells

This compound's anticancer activity is also attributed to its ability to modulate the function of various ion channels, which are crucial for maintaining cellular homeostasis and are often implicated in cancer cell proliferation and migration.

Blockade of Small Conductance Ca2+-activated K+ Channels (SK channels)

Dequalinium is known to block small conductance Ca2+-activated K+ channels (SK channels). drugbank.com These channels are often expressed in certain types of cancer cells and are believed to play a role in cell proliferation and migration. drugbank.com The first synthetic compound found to block SK channels at micromolar concentrations was dequalinium. frontiersin.orgnih.gov This discovery spurred the development of more potent SK channel blockers. frontiersin.orgnih.gov The blockade of these channels by dequalinium is considered a component of its anticancer properties. drugbank.com

Inhibition of Cyclic Nucleotide-Gated Channels (CNG1, CNG2)

Dequalinium has been shown to be a potent blocker of cyclic nucleotide-gated (CNG) channels, specifically CNGA1 and CNGA2. semanticscholar.orgnih.gov CNG channels are nonselective cation channels that are permeable to Ca2+ and are involved in various cellular signaling processes. semanticscholar.orgnih.gov

Studies have demonstrated that dequalinium blocks CNGA1 channels with high affinity from the intracellular side. semanticscholar.org The block is mildly state-dependent, with a higher affinity for closed channels compared to open channels. nih.gov

Interactive Table: Dequalinium Inhibition of CNG Channels

| Channel | IC50 | Reference |

| CNGA1 | 190 nM | frontiersin.orgnih.govsemanticscholar.org |

| CNGA2 | 2.4 µM | frontiersin.orgnih.govsemanticscholar.org |

Inhibition of TrpM3 and TrpM7 Channels

More recent research has revealed that dequalinium also inhibits Transient Receptor Potential Melastatin (TrpM) channels, specifically TrpM3 and TrpM7. frontiersin.orgnih.gov These channels are involved in a variety of cellular functions, and their dysregulation has been linked to cancer. nih.govelifesciences.org

The inhibition of TrpM3 and TrpM7 by dequalinium occurs at a lower affinity compared to its effects on SK and CNG channels. frontiersin.orgnih.gov Studies have shown a reduction of approximately 30-50% in channel activity at a concentration of 30 µM. frontiersin.orgnih.gov This modulation of TrpM channels adds another layer to the complex mechanisms through which dequalinium exerts its effects on cancer cells.

Effects on Macrophage Motility and Tumor Metastasis Attenuation

Dequalinium has demonstrated notable effects on the motility of macrophages, which are key cells in the tumor microenvironment that can promote cancer progression and metastasis. nih.gov Research indicates that dequalinium can inhibit the migration and infiltration of these immune cells into tumor sites, thereby attenuating metastasis. oncotarget.comdrugbank.com

In studies involving colon cancer models, the anti-tumor agent dequalinium-14 was found to reduce macrophage motility. oncotarget.comum.es This inhibition of movement prevents macrophages from colonizing tumors, particularly those that have undergone local radiation therapy. oncotarget.comnih.gov Local radiation can inadvertently create a pro-metastatic environment by increasing the recruitment of macrophages to the tumor site. oncotarget.comnih.gov Dequalinium counteracts this effect by blocking the infiltration of these pro-metastatic macrophages. oncotarget.com By doing so, it diminishes the host's pro-tumorigenic and pro-metastatic response that can be triggered by radiation. oncotarget.com A study on mice with orthotopically implanted human colon carcinoma cells showed that treatment with dequalinium-14 led to a significant reduction in the number of macrophages colonizing the irradiated tumors. oncotarget.com This action is crucial as it has been demonstrated that depleting macrophages in irradiated tumor-bearing mice reduces the number of metastatic lesions. oncotarget.comnih.gov Therefore, dequalinium's ability to inhibit macrophage motility and infiltration presents a mechanism for reducing tumor metastasis, particularly in the context of radiation therapy. oncotarget.comdrugbank.com

| Finding | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Inhibition of Macrophage Motility | In vitro and in vivo (mice) | Dequalinium-14 reduces the motility and migratory properties of macrophages. | oncotarget.com |

| Inhibition of Macrophage Infiltration | Irradiated orthotopic SW480 human colon carcinoma tumors in mice | Significantly reduced the number of macrophages colonizing primary tumors after radiation. | oncotarget.com |

| Attenuation of Tumor Metastasis | Locally irradiated mice with colon carcinoma cells | Reduces the extent of metastasis to the lungs and liver. | oncotarget.comnih.gov |

Synergistic Anticancer Effects with Chemotherapeutic Agents (e.g., Cisplatin)

Research has shown that combining dequalinium chloride with cisplatin (B142131) results in a significant synergistic effect in oral cancer cell lines, such as OEC-M1 and FADU. researchgate.net The combination index (CI), a measure used to determine drug interaction, indicated synergy when dequalinium chloride and cisplatin were combined at specific ratios. For instance, a 1:1 ratio was synergistic in OEC-M1 cells, while a 2:1 ratio showed synergy in FADU cells. researchgate.net This suggests that dequalinium can enhance the therapeutic efficacy of cisplatin in treating oral cancers. researchgate.net

Furthermore, the synergistic effect is also observed in other cancer types. In drug-resistant tumor cells, the combination of dequalinium and cisplatin at ratios of 1:1 or 2:1 has been reported to greatly enhance the cytotoxicity of cisplatin. researchgate.net The mechanism behind this synergy is thought to involve the generation of intracellular reactive oxygen species (ROS), which can cause damage to DNA, proteins, and lipids, ultimately leading to apoptosis. researchgate.net

| Cancer Cell Line | Drug Combination Ratio (Dequalinium:Cisplatin) | Result | Reference |

|---|---|---|---|

| OEC-M1 (Oral Cancer) | 1:1 | Synergistic Effect (CI < 1) | researchgate.net |

| FADU (Oral Cancer) | 2:1 | Synergistic Effect (CI < 1) | researchgate.net |

| Drug-Resistant Tumour Cells | 1:1 or 2:1 | Greatly enhanced cytotoxicity of cisplatin. | researchgate.net |

Neurobiological Mechanisms of Dequalinium

Modulation and Induction of Alpha-Synuclein (B15492655) Self-Oligomerization

Dequalinium has been identified as a modulator of alpha-synuclein, a protein whose aggregation is a pathological hallmark of neurodegenerative diseases like Parkinson's disease. nih.govmdpi.commdpi.com The compound induces the self-oligomerization of alpha-synuclein, leading to the formation of protofibrils, which are precursors to larger amyloid fibrils. nih.govresearchgate.net

This process is highly dependent on the specific structure of the dequalinium molecule. Its double-headed structure, featuring two cationic 4-aminoquinaldinium rings, is critical for inducing the protein's self-assembly. nih.gov The binding site for dequalinium has been located on the acidic C-terminal region of the alpha-synuclein protein. nih.govresearchgate.net The interaction is characterized by an approximate dissociation constant (Kd) of 5.5 µM. nih.gov The ionic interactions between the cationic dequalinium and the acidic protein region are believed to play a crucial role in promoting the self-interaction of alpha-synuclein molecules. researchgate.net This induced oligomerization results in the formation of protofibrils, which can be observed as a ladder formation on SDS-PAGE. nih.gov These protofibrils have been shown to affect the integrity of liposome (B1194612) membranes and influence the viability of human neuroblastoma cells. nih.gov

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Mechanism | Induces self-oligomerization of alpha-synuclein. | Leads to the formation of protofibrils, preventing development into amyloid fibrils. | nih.govresearchgate.net |

| Binding Site | Acidic C-terminal region of alpha-synuclein. | Specific ionic interaction drives the oligomerization process. | nih.govresearchgate.net |

| Dissociation Constant (Kd) | ~5.5 µM | Quantifies the binding affinity between dequalinium and alpha-synuclein. | nih.gov |

| Structural Requirement | Double-headed structure with two cationic 4-aminoquinaldinium rings. | Essential for the induction of protein self-oligomerization. | nih.gov |

Disintegration of Amyloid Fibrils of Alpha-Synuclein

In addition to inducing the formation of protofibrils from monomeric alpha-synuclein, dequalinium possesses the remarkable ability to disintegrate pre-formed amyloid fibrils of this protein. researchgate.netdbcls.jp In vitro studies have demonstrated that dequalinium can instantaneously break down these mature fibrillar aggregates. researchgate.net

This defibrillation activity appears to be selective. Dequalinium is effective against the amyloid fibrils of both alpha-synuclein and Aβ40 (a key peptide in Alzheimer's disease), but it is not as effective against other types of amyloid fibrils, such as those formed by beta2-microglobulin. researchgate.net This suggests that the disintegration process is not solely dependent on the common cross-β-sheet conformation of amyloid fibrils but is also influenced by specific amino acid sequences. researchgate.net The dual function of dequalinium—facilitating the self-oligomerization of monomers while also disintegrating mature fibrils—positions it as a significant modulator of the alpha-synuclein aggregation pathway. researchgate.net

Interaction with Cholinergic Neurotransmission

Dequalinium interacts with the cholinergic nervous system, acting as a blocker of cholinergic neurotransmission. frontiersin.orgnih.govfrontiersin.org This activity has been observed in various models, including frog and rat sympathetic neurons and at the neuromuscular junction. frontiersin.orgnih.gov Its effects are primarily mediated through the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govfrontiersin.org

Dequalinium functions as a potent antagonist of nicotinic acetylcholine receptors, thereby reducing the responses elicited by nicotinic agonists like acetylcholine. nih.govresearchgate.net It is particularly effective against the α7 subtype of nAChRs. researchgate.net

Studies using patch-clamp recordings and calcium fluorescence assays have quantified this antagonistic activity. Dequalinium chloride blocks α7 nAChR-mediated ionic currents with a half-maximal inhibitory concentration (IC50) of approximately 120-157 nM. researchgate.net In frog sympathetic ganglia, dequalinium was shown to produce a non-surmountable antagonism of the depolarization caused by nicotinic receptor activation, with a half-maximal effective concentration (EC50) of 2 µM for reducing ganglionic transmission. nih.gov This blockade of nicotinic receptors is a key component of dequalinium's neurobiological profile and establishes it as a general anti-cholinergic antagonist. frontiersin.orgresearchgate.net

| Receptor/System | Measurement | Value | Experimental Context | Reference |

|---|---|---|---|---|

| α7 nAChR | IC50 | 120 nM | Block of ionic currents (Patch clamp) | researchgate.net |

| α7 nAChR | IC50 | 157 nM | Block of acetylcholine-evoked currents (GCAMP7s reporter) | researchgate.net |

| α7 nAChR | IC50 | 672 nM | Block of acetylcholine-evoked responses (Calcium dye fluorescence) | researchgate.net |

| Frog Sympathetic Ganglia | EC50 | 2 µM | Reduction of ganglionic transmission | nih.gov |

Antagonism of Muscarinic Acetylcholine Receptors (M1, M3, M5)

Dequalinium has been identified as an antagonist of several subtypes of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological functions. Specifically, dequalinium chloride has demonstrated antagonistic activity against the M1, M3, and M5 receptor subtypes. researchgate.netnih.govresearchgate.net

In studies using transfected Chinese Hamster Ovary (CHO) cells, dequalinium chloride was shown to antagonize M3 mAChRs with an IC50 of 0.27 μM. nih.govresearchgate.net Further investigation revealed that related bis-quinolinium cyclophane compounds, derivatives of dequalinium, also antagonized M1 and M5 mAChR responses. nih.govresearchgate.net For instance, the compound UCL 1684, a dequalinium derivative, exhibited an IC50 of 0.12 μM for M1 receptors and 0.52 μM for M5 receptors. nih.govresearchgate.net This antagonistic action at multiple muscarinic receptor subtypes suggests a broader anticholinergic profile for dequalinium and its analogs. researchgate.net

Table 1: Antagonistic Activity of Dequalinium Chloride and a Derivative at Muscarinic Acetylcholine Receptors

| Compound | Receptor Subtype | IC50 (μM) |

|---|---|---|

| Dequalinium chloride | M3 | 0.27 nih.govresearchgate.net |

| UCL 1684 (Dequalinium derivative) | M1 | 0.12 nih.govresearchgate.net |

| UCL 1684 (Dequalinium derivative) | M5 | 0.52 nih.govresearchgate.net |

Potential Neurotoxicity and Selective Accumulation in Mitochondria

Dequalinium is known for its selective accumulation in the mitochondria of cells, a characteristic attributed to its lipophilic and dicationic nature. drugbank.comacs.orgmdpi.com The negative electrochemical gradient across the mitochondrial membranes of malignant cells is higher than in normal cells, which facilitates the preferential uptake and retention of these positively charged molecules within the mitochondria of cancer cells. mdpi.comresearchgate.net This selective accumulation is a key aspect of its biological activity. mdpi.com

Once accumulated, dequalinium acts as a mitochondrial poison. drugbank.com It can disrupt crucial mitochondrial functions, including the inhibition of the respiratory chain and the depletion of mitochondrial DNA. researchgate.net In human leukemia cells, dequalinium treatment leads to early mitochondrial alterations, such as mitochondrial membrane depolarization within the first 30 minutes of exposure. nih.gov This is followed by the release of cytochrome c into the cytoplasm, overproduction of superoxide anions, and depletion of ATP, ultimately inducing apoptosis through a caspase-9/caspase-3-dependent pathway. nih.gov While its neuroprotective effects against α-synuclein aggregation have been noted, dequalinium is also recognized as a neurotoxic agent, though the detailed mechanisms of its neurotoxicity require further investigation. drugbank.com High doses of related compounds have been associated with neurotoxicity, which limits their clinical application. acs.org

Interactions with Cellular Proteins and Receptors

Inhibition of Protein Kinase C (PKC-α/β)

Dequalinium is a known inhibitor of Protein Kinase C (PKC), specifically targeting the α and β isoforms. researchgate.netnih.gov Research has shown that dequalinium exhibits competitive inhibition with respect to the Receptor for Activated C Kinase-1 (RACK-1), an adaptor protein that binds to activated PKC. nih.gov For human PKCα, dequalinium demonstrated a Ki of 11.5 ± 5 μM. nih.gov

The inhibitory mechanism is unique, involving a proposed two-point contact with the enzyme. researchgate.netresearchgate.netnih.gov The length and geometry of the decamethylene linker between the two quinolinium rings of dequalinium are crucial for its inhibitory potency. researchgate.netnih.gov Analogues with longer, saturated linkers (C12, C14, C16) showed enhanced inhibitory activity, with the C14-linker being the most potent, exhibiting an IC50 of 2.6 ± 0.2 μM. researchgate.netnih.gov The presence of unsaturation in the C10-alkyl linker also affects potency, with the trans isomer being significantly more potent than the cis isomer. researchgate.netnih.gov Furthermore, when exposed to UV light, dequalinium can covalently modify and irreversibly inhibit PKCα and PKCβ, with an IC50 in the range of 7-18 μM. nih.gov This photoinduced inactivation occurs at a conserved tryptophan residue within the RACK-1-binding site of PKC. nih.gov

Table 2: Inhibitory Potency of Dequalinium and its Analogues against PKCα

| Compound | Linker | IC50 (μM) | Ki (μM) |

|---|---|---|---|

| Dequalinium (C10) | Saturated C10 | - | 11.5 ± 5 nih.gov |

| Dequalinium (C10, trans) | Unsaturated C10 | 12 ± 3 researchgate.netnih.gov | - |

| Dequalinium (C10, cis) | Unsaturated C10 | 52 ± 12 researchgate.netnih.gov | - |

| Dequalinium Analogue (C12) | Saturated C12 | Enhanced potency | - |

| Dequalinium Analogue (C14) | Saturated C14 | 2.6 ± 0.2 researchgate.netnih.gov | - |

| Dequalinium Analogue (C16) | Saturated C16 | Enhanced potency | - |

Interaction with Multidrug Transporters (QacR, AcrB, EmrE)

Dequalinium has been shown to interact with several bacterial multidrug transporters, which are proteins that contribute to antimicrobial resistance by effluxing a wide range of compounds from the bacterial cell. researchgate.netresearchgate.net Among these are QacR, a transcriptional repressor of the QacA multidrug transporter in Staphylococcus aureus, and AcrB and EmrE, which are components of multidrug efflux pumps in Escherichia coli. researchgate.netasm.orgnih.gov

The interaction of dequalinium with these transporters is part of its broader antibacterial mechanism. researchgate.net EmrE, a member of the Small Multidrug Resistance (SMR) family, is known to transport hydrophobic cationic drugs like dequalinium. nih.gov The binding of various drugs to the AcrB transporter is a complex process, and dequalinium is recognized as one of the substrates for this efflux pump. nih.gov The interaction with QacR suggests a mechanism by which dequalinium can influence the regulation of multidrug resistance genes. researchgate.net

Modulation of Transcriptional Regulator RamR

Dequalinium interacts with RamR, a transcriptional repressor that regulates the expression of the ramA gene. researchgate.netresearchgate.netuniprot.org RamA, in turn, activates the transcription of the AcrAB-TolC multidrug efflux pump genes. uniprot.orgnih.gov

Crystallographic studies have revealed that dequalinium, along with other compounds like berberine (B55584) and crystal violet, binds to RamR. nih.govnih.gov This binding event involves an interaction with the Phe155 residue of RamR. nih.gov The formation of this complex reduces the DNA-binding affinity of RamR to its target promoter region. nih.govnih.gov This derepression leads to an increased expression of RamA, which subsequently upregulates the AcrAB-TolC efflux system, a key factor in multidrug resistance in bacteria like Salmonella typhimurium. uniprot.orgnih.gov

Binding to HIV-1 Spike Envelope MPER Domain

Dequalinium has been identified as a small-molecule inhibitor of HIV-1 fusion that targets the membrane-proximal external region (MPER) of the gp41 subunit of the viral envelope spike protein. researchgate.netnih.gov The MPER is a conserved region and a target for broadly neutralizing antibodies, making it a focus for antiviral drug and vaccine development. harvard.edu

Dequalinium appears to bind to a hydrophobic pocket formed by the trimeric MPER. nih.gov This interaction is thought to block the conformational changes in the envelope protein that are necessary for the fusion of the viral and host cell membranes, thereby inhibiting viral entry. nih.gov In cell-cell fusion assays, dequalinium was shown to inhibit fusion mediated by HIV-1 Env. nih.gov This suggests that the MPER is a viable therapeutic target for small-molecule fusion inhibitors like dequalinium. nih.gov

Interaction with Chitinase A from Vibrio harveyi

Dequalinium has been identified as a potent inhibitor of Chitinase A from the marine bacterium Vibrio harveyi (VhChiA), a family-18 chitinase. nih.gov This interaction is of particular interest due to the role of chitinases in the lifecycle of various pathogens and the potential for inhibitors to have therapeutic applications. researchgate.netfuertaichem.com Vibrio harveyi is a recognized pathogen in marine aquaculture, and its ability to degrade chitin (B13524) is a key aspect of its environmental survival and pathogenicity. plos.orgnih.govfrontiersin.org

Research involving in vitro screening of pharmacologically active compounds has demonstrated that dequalinium exhibits inhibitory effects on VhChiA in the low nanomolar range. nih.gov Unlike inhibitors that mimic reaction intermediates, crystallographic studies have revealed that dequalinium binds to the outer region of the substrate-binding cleft of the enzyme. nih.gov

The binding of dequalinium to VhChiA is characterized by interactions at two distinct hydrophobic areas within the active site. nih.gov These interactions are primarily hydrophobic in nature. nih.gov

Detailed structural analysis has identified the specific amino acid residues that are crucial for the binding of dequalinium. The interactions occur at two main locations:

Aglycone Location : This site involves well-defined and tight associations with Tryptophan-397 (Trp-397) and Tryptophan-275 (Trp-275). nih.gov

Glycone Location : Interactions at this site are described as more patchy and loose, indicating a lower affinity. The key residues involved are Tryptophan-168 (Trp-168) and Valine-205 (Val-205). nih.gov

The significance of these hydrophobic interactions was further highlighted by site-directed mutagenesis studies. When Trp-275 was substituted with glycine (B1666218) (a W275G mutation), the binding affinity for dequalinium was dramatically reduced. nih.gov This confirms the critical role of the tryptophan residue at the aglycone binding site. nih.gov

X-ray crystallography and isothermal microcalorimetry data have shown that dequalinium can occupy the active site of VhChiA in three different binding modes:

Single-site binding

Independent two-site binding

Sequential two-site binding nih.gov

The potent inhibitory activity of dequalinium against VhChiA suggests its potential as a lead compound for further development. nih.gov

Data Table: this compound - VhChiA Interaction Details

| Parameter | Description | Reference |

| Target Enzyme | Chitinase A (VhChiA), a family-18 chitinase | nih.gov |

| Source Organism | Vibrio harveyi | nih.gov |

| Inhibitory Potency | Low nanomolar range | nih.gov |

| Binding Site Location | Outer part of the substrate-binding cleft | nih.gov |

| Primary Interaction Type | Hydrophobic interactions | nih.gov |

| Key Binding Residues | Aglycone site: Trp-397, Trp-275Glycone site: Trp-168, Val-205 | nih.gov |

| Observed Binding Modes | 1. Single-site binding2. Independent two-site binding3. Sequential two-site binding | nih.gov |

Spectrum of Biological Activity and Efficacy Research

Broad-Spectrum Antimicrobial Activity

Dequalinium (B1207927) iodide exhibits significant antimicrobial properties, acting against a wide range of pathogens including bacteria, fungi, and protozoa. Its mechanism of action primarily involves increasing the permeability of microbial cell membranes, leading to the loss of essential cellular components and subsequent cell death.

Efficacy Against Gram-Positive Bacteria

Dequalinium iodide demonstrates notable efficacy against Gram-positive bacteria. Research has shown that Gram-positive bacteria are generally more susceptible to dequalinium than Gram-negative bacteria. In vitro studies have reported Minimum Inhibitory Concentration (MIC) range values for dequalinium chloride (a related salt) against various aerobic and facultative anaerobic Gram-positive bacteria to be within 0.25–64 µg/ml.

Efficacy Against Gram-Negative Bacteria (e.g., E. coli, Gardnerella spp.)

This compound is also effective against Gram-negative bacteria, although generally to a lesser extent than Gram-positive bacteria. Studies have investigated its activity against clinically relevant Gram-negative pathogens. For instance, in vitro studies have demonstrated its efficacy against Gardnerella vaginalis, a key bacterium associated with bacterial vaginosis. The MIC range for dequalinium chloride against aerobic and/or facultative anaerobic bacteria has been found to be within 0.25–256 µg/ml, with the exception of Proteus mirabilis, which shows resistance.

Efficacy Against Yeasts and Fungi (e.g., Candida spp.)

The compound exhibits potent antifungal activity, particularly against various Candida species, which are common causes of fungal infections. The antimicrobial activity of dequalinium chloride against Candida spp. has been found to be comparable to that of established antifungal agents like clotrimazole (B1669251) and ciclopiroxolamine. In one study, the MIC range of dequalinium chloride against Candida albicans strains was determined to be 0.5–2.0 µg/ml. Another study reported MIC ranges of 64–256 µg/ml for Candida glabrata and 128 µg/ml for Candida krusei.

Efficacy Against Protozoa

Research has also highlighted the antiprotozoal properties of dequalinium. It has shown activity against Trichomonas vaginalis, a protozoan parasite responsible for the sexually transmitted infection trichomoniasis. Some studies have even noted its effectiveness against metronidazole-resistant strains of T. vaginalis.

Antiviral Properties (e.g., HIV-1)

Dequalinium has demonstrated antiviral capabilities, notably against the Human Immunodeficiency Virus (HIV-1). It is understood to bind to the membrane-proximal external region (MPER) of the HIV-1 spike envelope protein. However, the effectiveness of microbicides containing such compounds can be significantly reduced by the presence of amyloid fibrils in semen, which enhance HIV infection.

Anticancer Activity in Various Malignancies

Beyond its antimicrobial effects, dequalinium has emerged as a compound of interest for its anticancer properties. It selectively accumulates in the mitochondria of carcinoma cells, which have a higher membrane potential than normal cells. This selective accumulation leads to mitochondrial damage and impaired energy production in cancer cells.

Research has shown that dequalinium can induce apoptosis (programmed cell death) in various cancer cell lines, including those from human leukemia. It has been found to disrupt signaling pathways involved in cell proliferation and survival, such as the Raf/MEK/ERK1/2 and PI3K/Akt pathways. Furthermore, dequalinium has been shown to inhibit the growth of tumors in animal models of bladder and colon cancer. Studies have also identified its ability to inhibit protein kinase C, an enzyme often implicated in cancer development.

Leukemia Cells (e.g., NB4, K562, B-CLL)

Dequalinium has demonstrated significant cytotoxic activity against various human leukemia cell lines. unican.es Its effects are often cell-type specific and dependent on concentration and duration of exposure. unican.es

In the human acute promyelocytic leukemia cell line NB4 , dequalinium induces a mixed apoptotic and necrotic cell death pathway. unican.es At lower concentrations (e.g., 2 μM), it primarily triggers apoptosis, while higher concentrations (e.g., 20 μM) lead mainly to necrosis. unican.es This cytotoxic effect is linked to early disturbances in mitochondrial function and the induction of oxidative stress. nih.gov Furthermore, dequalinium has been shown to downregulate the Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation, thereby promoting cell death. nih.gov

Conversely, the K562 human leukemic cell line, derived from chronic myeloid leukemia, exhibits resistance to apoptosis when treated with dequalinium at various concentrations. unican.es In these cells, dequalinium-induced cell death occurs primarily through necrosis. unican.es The cytotoxic mechanism in K562 cells also involves early mitochondrial dysfunction and oxidative stress. ebm-journal.org Studies have shown a progressive decrease in cell viability and metabolic activity with increasing dequalinium concentration and incubation time. ebm-journal.org

Research has also pointed to the potential of dequalinium as an antitumor agent for B-cell chronic lymphocytic leukemia (B-CLL ), a malignancy characterized by the abnormal proliferation of B cells. researchgate.net The mechanism of action is believed to involve the induction of malignant cell death. researchgate.net

Table 1: Effects of Dequalinium on Leukemia Cell Lines

| Cell Line | Cancer Type | Primary Mode of Cell Death | Key Mechanisms of Action |

|---|---|---|---|

| NB4 | Acute Promyelocytic Leukemia | Apoptosis (low concentration), Necrosis (high concentration) unican.es | Mitochondrial dysfunction, oxidative stress, downregulation of Raf/MEK/ERK and PI3K/Akt pathways. nih.gov |

| K562 | Chronic Myeloid Leukemia | Necrosis unican.es | Mitochondrial dysfunction, oxidative stress. ebm-journal.org |

| B-CLL | B-cell Chronic Lymphocytic Leukemia | Induction of malignant cell death. researchgate.net | Not fully elucidated in the provided context. |

Other Cancer Cell Lines (e.g., HeLa, B16F10, MCF-7)

The anticancer activity of dequalinium extends beyond leukemia to various other cancer cell lines.

In a study involving a nanoemulsion of α-tocopherol succinate (B1194679) and dequalinium, significant anticancer effects were observed in HeLa (cervical carcinoma), B16F10 (murine melanoma), and MCF-7 (breast cancer) cells. mdpi.com This formulation led to over 70% inhibition of cell growth in all three cell lines. mdpi.com The positively charged and hydrophobic nature of dequalinium is thought to facilitate a high degree of interaction with the cell membrane, disrupting its stability. mdpi.com The treatment with the dequalinium-containing emulsion resulted in increased cellular uptake and alteration of mitochondrial potential in HeLa cells. mdpi.com

Table 2: Cytotoxicity of a Dequalinium and α-Tocopherol Succinate Nanoemulsion

| Cell Line | Cancer Type | Outcome |

|---|---|---|

| HeLa | Cervical Carcinoma | Over 70% inhibition of cell growth. mdpi.com |

| B16F10 | Murine Melanoma | Over 70% inhibition of cell growth. mdpi.com |

| MCF-7 | Breast Cancer | Over 70% inhibition of cell growth. mdpi.com |

In vivo Tumor Model Studies

The antitumor efficacy of dequalinium has also been evaluated in various in vivo tumor models.

In a study using a xenogenic tumor system with PA-1 human ovarian cancer cells in athymic mice, dequalinium chloride administered three days post-tumor injection increased animal survival by 37%. nih.govnih.gov When treatment was initiated seven days after tumor injection, it still resulted in a 23% increase in survival. nih.gov In the UCI-101 ovarian tumor model, single-agent dequalinium increased survival by 28%. nih.gov

Further research demonstrated that dequalinium inhibits the growth of subcutaneously implanted human colon carcinoma CX-1 in nude mice and recurrent rat colon carcinoma W163 in rats. pnas.org In a mouse model with intraperitoneally implanted mouse bladder carcinoma (MB49), dequalinium was found to be more effective than seven of eight established anticancer drugs in prolonging survival. pnas.org

These studies highlight the potential of dequalinium as a broad-spectrum anticarcinoma agent in living organisms.

Table 3: In vivo Efficacy of Dequalinium in Tumor Models

| Tumor Model | Cancer Type | Animal Model | Key Finding |

|---|---|---|---|

| PA-1 Xenograft | Human Ovarian Cancer | Athymic Mice | 37% increase in animal survival (treatment initiated day 3). nih.govnih.gov |

| UCI-101 Xenograft | Human Ovarian Cancer | Athymic Mice | 28% increase in animal survival. nih.gov |

| CX-1 Xenograft | Human Colon Carcinoma | Nude Mice | Inhibition of tumor growth. pnas.org |

| W163 | Rat Colon Carcinoma | Rats | Inhibition of tumor growth. pnas.org |

| MB49 | Mouse Bladder Carcinoma | Mice | 252% increase in survival (T/C). pnas.org |

Investigational Neuroprotective Applications

Beyond its established antimicrobial and anticancer properties, dequalinium has been investigated for its potential neuroprotective effects.

Implications for Neurodegenerative Disorders

Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons. frontiersin.org Research has indicated that dequalinium may have a role in modulating processes associated with these diseases.

One study found that dequalinium can modulate and induce the self-oligomerization of alpha-synuclein (B15492655). drugbank.com Alpha-synuclein is a protein that is known to form aggregates in several neurodegenerative disorders, including Parkinson's disease. drugbank.com This finding suggests a potential neuroprotective action for dequalinium; however, it is important to note that dequalinium itself can be neurotoxic, warranting further investigation into its therapeutic window and mechanisms. drugbank.com The exploration of compounds that can influence protein aggregation and neuronal function is a key area of research for developing new treatments for these debilitating conditions. mdpi.com

Antimicrobial Resistance and Dequalinium

Mechanisms of Resistance to Dequalinium (B1207927)

The development of resistance to dequalinium is considered unlikely due to its multifaceted mode of action. nih.govnih.gov Unlike many conventional antibiotics that target specific cellular pathways or enzymes, dequalinium exerts its antimicrobial effect through several mechanisms simultaneously. nih.govdrugbank.com It disrupts the integrity of the bacterial cell membrane by adsorbing to the cell surface and altering its permeability. nih.govdrugbank.com Once inside the cell, it can denature proteins, inhibit essential enzymes involved in metabolic processes, and precipitate nucleic acids. nih.govdrugbank.com This broad-based attack on fundamental cellular structures and functions makes it difficult for bacteria to develop effective resistance through single-point mutations.

While clinically significant resistance to dequalinium is not a reported issue, some studies on other quaternary ammonium (B1175870) compounds (QACs) have identified potential mechanisms of reduced susceptibility. These mechanisms, though not specifically documented for dequalinium, include the expression of efflux pumps that can actively transport QACs out of the bacterial cell. wikipedia.org For instance, some bacteria possess genes like qacA/B and qacC/D that encode for such efflux pumps. wikipedia.org It has also been noted that multidrug resistance to single quaternary cationic anti-infectives can sometimes be linked to a hypersensitivity to compounds containing two quaternary cations, such as dequalinium. nih.govspringermedizin.de

Dequalinium's Role in Decelerating Bacterial Antibiotic Resistance

Recent research has highlighted a novel and crucial role for dequalinium in the fight against antibiotic resistance: its ability to slow down the evolution of resistance to conventional antibiotics. nih.govdrugtargetreview.comsciencedaily.com

Studies have demonstrated that dequalinium chloride (DEQ) can significantly curb the development of mutations in bacteria that lead to antibiotic resistance. nih.govdrugtargetreview.comlaboratoryequipment.com This effect has been notably observed in the context of ciprofloxacin (B1669076), a widely used fluoroquinolone antibiotic. sciencedaily.comlaboratoryequipment.com Ciprofloxacin, particularly at low concentrations, can induce a stress response in bacteria, which in turn activates mechanisms that increase the rate of genetic mutations. drugtargetreview.comazolifesciences.com Some of these mutations can confer resistance not only to ciprofloxacin but also to other classes of antibiotics. laboratoryequipment.com

Dequalinium has been shown to counteract this process by inhibiting the master bacterial stress response. nih.govdrugtargetreview.commedindia.net By preventing the activation of this stress-induced mutagenesis, dequalinium effectively reduces the speed at which new resistance-conferring mutations arise in bacterial populations. drugtargetreview.comsciencedaily.comazolifesciences.com This "evolution-slowing" property is significant because it is achieved at low, non-antibiotic concentrations of dequalinium, which does not exert selective pressure for the development of resistance to dequalinium itself. nih.govsciencedaily.com

| Condition | Bacterial Stress Response | Mutation Rate | Development of Antibiotic Resistance |

|---|---|---|---|

| Ciprofloxacin alone | Activated | Increased | Accelerated |

| Ciprofloxacin + Dequalinium Chloride | Inhibited | Reduced | Decelerated |

Dequalinium has also been shown to have synergistic effects when used in combination with certain conventional antibiotics. This synergy can enhance the efficacy of the antibiotic and potentially overcome existing resistance mechanisms. A notable example is its interaction with aminoglycoside antibiotics. asm.orgresearchgate.net Studies have demonstrated that analogues of dequalinium can act synergistically with aminoglycosides against problematic Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, leading to a significantly increased rate of bacterial killing. asm.org

The interaction with ciprofloxacin is more complex. While dequalinium can reduce the emergence of resistance to ciprofloxacin, some research indicates that it can also transiently induce the overexpression of efflux pumps like MexCD-OprJ in P. aeruginosa. nih.gov This can lead to a temporary increase in resistance to ciprofloxacin. However, this same mechanism has been shown to render the bacteria hypersusceptible to other antibiotics, such as the aminoglycoside tobramycin, a phenomenon known as collateral sensitivity. nih.gov

| Antibiotic Class | Observed Interaction with Dequalinium | Example Pathogen |

|---|---|---|

| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Synergistic bactericidal activity | Acinetobacter baumannii, Pseudomonas aeruginosa |

| Fluoroquinolones (e.g., Ciprofloxacin) | Complex interaction: Reduces mutation-driven resistance but can transiently induce efflux-mediated resistance, leading to collateral sensitivity to other antibiotics. | Pseudomonas aeruginosa |

Cross-Resistance Considerations with Other Antiseptics and Antibiotics

The potential for cross-resistance between antiseptics and antibiotics is a subject of ongoing research. medcraveonline.commedcraveonline.com Theoretically, exposure to an antiseptic could trigger mutations or select for resistance mechanisms that also confer resistance to an antibiotic, particularly if they share similar targets or are affected by the same resistance mechanisms, such as efflux pumps. medcraveonline.commedcraveonline.com

For quaternary ammonium compounds (QACs) as a class, some studies have shown that exposure can lead to decreased susceptibility to other antiseptics like chlorhexidine (B1668724) and triclosan, as well as to certain antibiotics such as ampicillin (B1664943) and sulfamethoxazole. medcraveonline.commedcraveonline.com However, specific evidence directly linking the clinical use of dequalinium to the development of cross-resistance to other antiseptics or antibiotics is lacking. The multiple modes of action of dequalinium are thought to minimize this risk. nih.govspringermedizin.de

Sustained Efficacy and Low Reports of Clinical Resistance

Despite its use for over three decades, there is a notable absence of reports on clinically relevant resistance to dequalinium chloride. nih.govnih.govspringermedizin.de This sustained efficacy is a key clinical advantage. clinicaltrials.gov Numerous clinical studies, particularly in the context of treating vaginal infections like bacterial vaginosis, have consistently demonstrated its high cure rates, comparable to standard antibiotic treatments such as clindamycin (B1669177) and metronidazole (B1676534). nih.govbmj.comconexiant.com

The low potential for resistance development is attributed to its multi-target mechanism of action. nih.govnih.govspringermedizin.de This inherent property makes dequalinium a reliable therapeutic option, especially in an era of increasing microbial resistance to single-target antimicrobial agents. nih.gov

Advanced Research on Dequalinium Based Drug Delivery Systems

Dequalinium (B1207927) as a Mitochondria-Targeting Moiety

The unique structure of dequalinium, featuring two cationic quinolinium rings separated by a ten-carbon aliphatic chain, allows it to self-assemble into vesicular structures and also to be incorporated into other nanocarriers to impart mitochondrial targeting. This section details the formulation and development of several key dequalinium-based drug delivery platforms.

Formulation of DQAsomes and DQA80s (Dequalinium/DOTAP/DOPE Nanosomes)

DQAsomes are liposome-like vesicles composed solely of dequalinium, representing the foundational dequalinium-based nanocarrier system for mitochondrial drug and gene delivery. nih.govnih.govnih.govnih.gov These self-assembling vesicles typically exhibit hydrodynamic diameters in the range of 170 to 200 nm and a strong positive zeta potential of approximately +50 mV. wisdomlib.org The high positive charge is crucial for their interaction with and transport across the negatively charged mitochondrial membrane.

Further research has led to the development of modified DQAsomes, such as DQA80s, which are nanosomes composed of dequalinium in combination with other lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). nsf.gov These additions are intended to enhance the stability and efficacy of the delivery system. DQA80s have demonstrated significantly increased cellular uptake and more efficient escape from the endolysosome into the cytosol when compared to traditional DQAsomes. nsf.gov

| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Key Findings |

| DQAsomes | Dequalinium | 170 - 200 | ~ +50 | Self-assembles into vesicles; binds and protects DNA. nih.govwisdomlib.org |

| DQA80s | Dequalinium/DOTAP/DOPE | Not specified | Not specified | Increased cellular uptake and endolysosomal escape compared to DQAsomes. nsf.gov |

Development of Dequalinium-Modified Liposomes

To leverage the biocompatibility and versatility of liposomes, researchers have incorporated dequalinium into their structure to create mitochondria-targeting drug carriers. google.com This is often achieved by conjugating dequalinium to a lipid anchor, which is then integrated into the liposomal bilayer during formulation. These modified liposomes can encapsulate a wide range of therapeutic agents, both hydrophilic and hydrophobic, within their aqueous core or lipid bilayer, respectively. The inclusion of dequalinium imparts a positive surface charge and the ability to specifically accumulate in mitochondria. For instance, positively charged liposomes formulated with stearylamine have been shown to be promising carriers for transdermal drug delivery. longdom.org The charge of the liposomal surface can be precisely controlled by adjusting the molar ratio of the cationic lipid, like dequalinium, in the formulation.

Engineering of Dequalinium-Containing Nanoemulsions (e.g., DTOS)

Nanoemulsions are another class of nanocarriers that have been engineered for mitochondrial targeting using dequalinium. A notable example is the DTOS nanoemulsion, composed of dequalinium and α-tocopherol succinate (B1194679) (α-TOS). nih.govmdpi.com In this system, both dequalinium and α-TOS act as bifunctional agents, serving as both surfactants to stabilize the nanoemulsion and as active agents with mitochondria-targeting and anticancer properties. nih.govmdpi.comnih.gov DTOS nanoemulsions are typically formulated using homogenization to produce droplets with a diameter of 150–170 nm. nih.govmdpi.com Studies have shown that these nanoemulsions are stable for extended periods and can effectively target mitochondria, leading to the inhibition of cancer cell growth. nih.govmdpi.com For example, the DTOS 5-5 formulation (referring to the molar ratio of dequalinium and α-TOS) was found to inhibit 71.5% of HeLa cells after 24 hours. nih.govmdpi.com

| Nanoemulsion Formulation | Composition | Particle Size (nm) | Key Findings |

| DTOS | Dequalinium and α-tocopherol succinate | 150 - 170 | Stable for over three years; effectively targets mitochondria and inhibits cancer cell growth. nih.govmdpi.com |

Synthesis of Amphiphilic Polymers with Dequalinium for Nanoparticle Formation (e.g., GC-DQA)

Amphiphilic polymers functionalized with dequalinium represent a sophisticated approach to creating mitochondria-targeting nanoparticles. An example of this is the synthesis of glycol chitosan-dequalinium (GC-DQA) polymers. nih.gov In this process, dequalinium is conjugated to the glycol chitosan backbone, often via a linker molecule. nih.gov The resulting amphiphilic polymer can then self-assemble in an aqueous environment to form nanoparticles. In these structures, the hydrophobic dequalinium acts as the core-forming component, while the hydrophilic glycol chitosan forms the outer shell. These GC-DQA nanoparticles have been shown to be effective in targeting mitochondria and have been investigated for the delivery of anticancer drugs like curcumin. nih.gov The synthesis is typically confirmed using techniques such as 1H NMR and FT-IR spectroscopy. google.com

Delivery of Therapeutic Cargo

The primary application of these dequalinium-based nanocarriers is the targeted delivery of therapeutic molecules to the mitochondria. This is particularly relevant for therapies aimed at modulating mitochondrial function or inducing apoptosis in diseased cells.

DNA and Antisense RNA Delivery to Mitochondria

A significant area of research has been the use of dequalinium-based systems, particularly DQAsomes, for the delivery of genetic material to mitochondria. researchgate.net DQAsomes are capable of binding and protecting DNA from degradation by nucleases. nih.gov The cationic nature of DQAsomes facilitates the formation of a complex with negatively charged DNA. It has been demonstrated that these DQAsome/DNA complexes can release the DNA upon contact with the mitochondrial membrane, a critical step for the genetic material to enter the organelle. nih.gov

The delivery of antisense RNA to mitochondria is another promising therapeutic strategy for mitochondrial diseases. While direct studies detailing the use of dequalinium-based systems for antisense RNA delivery are emerging, the established ability of DQAsomes and related nanocarriers to deliver DNA to mitochondria provides a strong foundation for this application. researchgate.net The principles of electrostatic interaction and mitochondrial targeting are equally applicable to antisense RNA molecules. The development of efficient and safe vectors for mitochondrial gene silencing is an active area of investigation.

Encapsulation and Delivery of Anticancer Drugs (e.g., Curcumin, Paclitaxel)

Curcumin: Curcumin, a natural compound with potent antioxidant and anti-inflammatory properties, has been successfully encapsulated in dequalinium-based delivery systems to enhance its therapeutic potential. mdpi.com Researchers have developed curcumin-loaded DQAsomes and dequalinium-containing oil-in-water emulsions (DQE) to overcome curcumin's low aqueous solubility and improve its delivery. nih.govmdpi.com

In one approach, DQAsomes were formulated for pulmonary delivery. These vesicles demonstrated high drug loading of up to 61% and an encapsulation efficiency of 90%, significantly increasing the aqueous solubility of curcumin. mdpi.com Another study focused on a DQE system where curcumin was incorporated into the oil phase of an emulsion using dequalinium as the emulsifier. nih.gov This formulation also showed efficient encapsulation and the potential for mitochondrial targeting. nih.gov The physical characteristics of these curcumin-loaded dequalinium systems are detailed in the table below.

| Parameter | Curcumin-Loaded DQAsomes | Curcumin-Loaded DQE |

| Mean Diameter | 170–200 nm | 100–200 nm |

| ζ Potential | Approx. +50 mV | Not Specified |

| Drug Loading | Up to 61% | Not Specified |